9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
The compound 9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazole-fused purine derivative characterized by:
- A 2-chlorophenylmethyl substituent at the 9-position.
- A 4-ethoxyphenyl group at the 3-position.
- A methyl group at the 5-position.
- A bicyclic [1,2,4]triazolo[3,4-h]purine core with two dione moieties (6,8-positions).
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3/c1-3-32-15-10-8-13(9-11-15)18-25-26-21-28(12-14-6-4-5-7-16(14)23)17-19(30)24-22(31)27(2)20(17)29(18)21/h4-11H,3,12H2,1-2H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWGAHURIBRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5Cl)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazolopurine derivative with potential pharmacological applications. This article reviews its biological activities based on available literature and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a triazole ring fused to a purine moiety, which is characteristic of many biologically active compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Caspase activation |
These results indicate a promising anticancer profile that warrants further investigation.
Antimicrobial Properties
Research has indicated that the compound possesses antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Antifungal |
The antimicrobial mechanism is likely related to the inhibition of cell wall synthesis and disruption of membrane integrity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer and infectious diseases. Notably:
- Protein Kinase Inhibition : Exhibits selective inhibition of certain protein kinases related to cancer proliferation.
Case Study: Protein Kinase Inhibition
A study conducted on the inhibition of the AKT pathway revealed that treatment with this compound resulted in a significant reduction in phosphorylation levels of AKT and its downstream targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazolo-Purine Derivatives
Compound A : 9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione ()
- Key Differences :
- Chlorophenyl Position : 4-chlorobenzyl (vs. 2-chlorophenylmethyl in the target compound).
- Phenyl Substituent : 4-methylphenyl (vs. 4-ethoxyphenyl).
- Core Structure : [1,2,4]triazolo[4,3-e]purine (vs. [3,4-h]purine).
- The methyl group on the phenyl ring (vs. ethoxy) decreases electron-donating effects and lipophilicity, which could impact solubility and membrane permeability .
Compound B : 4-Chloro-8-(4-chlorophenyl)-5a,6-dihydro-1H-[1,2,4]triazolo[3,4-e]purine ()
- Key Differences :
- Core Saturation : 5a,6-dihydro (partially saturated) vs. fully unsaturated core in the target compound.
- Substituents : Chlorine at C4 and 4-chlorophenyl at C8 (vs. ethoxyphenyl at C3).
- Implications :
Triazole-Fused Heterocycles with Divergent Cores
Compound C : [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives ()
- Core Structure: Quinoxaline fused with triazole (vs. purine in the target compound).
- Bioactivity: These derivatives exhibit positive inotropic activity (e.g., increased stroke volume by ~9.92%).
- Implications: The quinoxaline core’s planar structure may favor DNA intercalation, whereas the purine scaffold could target adenosine receptors or kinases .
Compound D : Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives ()
- Core Structure : Triazole fused with thiadiazole (vs. purine).
- Bioactivity : Demonstrated analgesic activity dependent on halogen substituents (Cl, F).
- Implications :
Spectroscopic and Stability Comparisons
- Triazolopyrimidine Derivatives ():
- Methyl substituent positions (C2 vs. C3) caused distinct 1H-NMR shifts (e.g., C3-CH3 protons appeared downfield).
- Fragmentation patterns under electron impact were similar despite structural differences.
- Relevance to Target Compound :
- The 5-methyl and 3-ethoxyphenyl groups in the target compound may similarly influence NMR profiles and stability during metabolic processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
